Propylene glycol monostearate (PGMS) is a synthetic compound commonly used as a food additive and emulsifier. It is classified as an ester of propylene glycol and stearic acid. [, , ] In scientific research, PGMS serves as a model system for studying crystallization behavior, emulsifier properties, and its impact on various food and material properties.
Propylene glycol monostearate is synthesized through the esterification of propylene glycol with stearic acid, a fatty acid derived from animal and vegetable fats. It belongs to the broader class of propylene glycol esters, which are characterized by their emulsifying capabilities due to the presence of both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. The chemical formula for propylene glycol monostearate is with a CAS number of 1323-39-3 .
Propylene glycol monostearate can be synthesized through several methods, primarily focusing on esterification reactions. The following are key methods:
The molecular structure of propylene glycol monostearate reveals its amphiphilic nature, which is essential for its function as an emulsifier. The compound consists of:
The structural formula can be represented as follows:
This configuration allows it to effectively stabilize emulsions by reducing surface tension between oil and water phases.
Propylene glycol monostearate functions primarily as an emulsifier through its amphiphilic nature.
It targets the interface between oil and water phases in formulations.
By reducing interfacial tension, it allows for stable mixing of immiscible liquids, forming a stable emulsion.
Upon ingestion or application, it is metabolized in the liver and kidneys, where it undergoes further biochemical transformations before excretion .
The formation of stable emulsions improves texture and consistency in food products, pharmaceuticals, and cosmetics .
Propylene glycol monostearate has diverse applications across several fields:
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